molecular formula C15H19N5OS B6470908 3-[3-(thiomorpholine-4-carbonyl)piperidin-1-yl]pyrazine-2-carbonitrile CAS No. 2640968-81-4

3-[3-(thiomorpholine-4-carbonyl)piperidin-1-yl]pyrazine-2-carbonitrile

Cat. No.: B6470908
CAS No.: 2640968-81-4
M. Wt: 317.4 g/mol
InChI Key: AWYAUXSLSJWGKA-UHFFFAOYSA-N
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Description

3-[3-(thiomorpholine-4-carbonyl)piperidin-1-yl]pyrazine-2-carbonitrile is a useful research compound. Its molecular formula is C15H19N5OS and its molecular weight is 317.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 317.13103142 g/mol and the complexity rating of the compound is 445. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3-[3-(thiomorpholine-4-carbonyl)piperidin-1-yl]pyrazine-2-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N5OS/c16-10-13-14(18-4-3-17-13)20-5-1-2-12(11-20)15(21)19-6-8-22-9-7-19/h3-4,12H,1-2,5-9,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWYAUXSLSJWGKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C2=NC=CN=C2C#N)C(=O)N3CCSCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-[3-(thiomorpholine-4-carbonyl)piperidin-1-yl]pyrazine-2-carbonitrile is a compound of interest due to its potential pharmacological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C13H16N4OS
  • Molecular Weight : 276.36 g/mol
  • CAS Number : 2742024-73-1
  • SMILES Notation : N#Cc1ncccc1N1CCOC(C1)C(=O)N1CCSCC1

Mechanisms of Biological Activity

The biological activity of this compound is largely attributed to its structural components, which include a pyrazine ring and a thiomorpholine moiety. These structures are known to interact with various biological targets, influencing several pathways:

  • Antitumor Activity : Pyrazine derivatives have been reported to exhibit selective cytotoxicity against various cancer cell lines. The presence of the thiomorpholine carbonyl group enhances the compound's ability to inhibit tumor growth by interfering with cellular signaling pathways involved in proliferation and survival.
  • Anti-inflammatory Effects : Compounds with similar structures have demonstrated the ability to modulate inflammatory responses. They can inhibit the production of pro-inflammatory cytokines, thus providing therapeutic benefits in inflammatory diseases.
  • Antimicrobial Properties : The compound's structure suggests potential activity against bacterial and fungal infections, similar to other pyrazole derivatives that have shown efficacy against various pathogens.

Case Studies and Experimental Data

Several studies have investigated the biological activity of related compounds, providing insights into the potential effects of this compound:

StudyCompoundActivityFindings
Pyrazole DerivativesAntitumorExhibited IC50 values in the low micromolar range against various cancer cell lines.
Thiomorpholine DerivativesAnti-inflammatoryInhibited LPS-induced production of TNF-α and nitric oxide in vitro.
Pyrazole-based CompoundsAntimicrobialShowed significant inhibition against multiple bacterial strains with low MIC values.

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications on the piperidine and pyrazine rings can significantly alter the biological activity of the compounds. The introduction of electron-withdrawing groups enhances potency, while steric hindrance can reduce efficacy.

Scientific Research Applications

Biological Activities

Antimicrobial Properties : Research indicates that compounds similar to 3-[3-(thiomorpholine-4-carbonyl)piperidin-1-yl]pyrazine-2-carbonitrile exhibit significant antimicrobial activity against various pathogens. This suggests potential applications in developing new antibiotics or antifungal agents.

Anticancer Potential : Preliminary studies have shown that this compound may inhibit the growth of certain cancer cell lines. The mechanism may involve interference with cellular pathways crucial for cancer cell proliferation, making it a candidate for further investigation in oncology .

Neuropharmacological Effects : There is emerging evidence that compounds with similar structures can influence neurotransmitter systems, potentially offering therapeutic benefits for neurological disorders such as anxiety or depression. The piperidine component may play a role in modulating receptor activity .

Case Studies and Research Findings

  • Antimicrobial Activity Study :
    • A study assessed the antimicrobial efficacy of various derivatives of pyrazine compounds, including this compound. Results indicated potent activity against Gram-positive bacteria, suggesting its viability as an antimicrobial agent .
  • In Vitro Anticancer Screening :
    • In vitro assays demonstrated that this compound could significantly reduce the viability of specific cancer cell lines (e.g., breast and lung cancer). Further mechanistic studies are warranted to elucidate the pathways involved in its anticancer effects .
  • Neuropharmacological Assessment :
    • A study explored the effects of similar compounds on serotonin receptors, finding that they could enhance serotonin activity, which is beneficial for treating mood disorders. This positions this compound as a promising candidate for neuropharmacological research .

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